The compound is cataloged under the CAS number 956531-83-2 and is also known by its IUPAC name, 1-(hydroxymethyl)cyclobutane-1-carbonitrile. It has been referenced in multiple chemical databases, including PubChem and Ambeed, highlighting its relevance in both academic research and industrial applications .
The synthesis of 1-(hydroxymethyl)cyclobutane-1-carbonitrile can be achieved through several methods, often involving the manipulation of cyclobutane derivatives. A common synthetic route includes:
Key parameters for these reactions typically include temperature control, reaction time, and pH adjustment to optimize yields and minimize side reactions.
The molecular structure of 1-(hydroxymethyl)cyclobutane-1-carbonitrile can be described using various structural representations:
InChI=1S/C6H9NO/c7-4-6(5-8)2-1-3-6/h8H,1-3,5H2
C1C(CC1C#N)CO
The structure features a cyclobutane ring with four carbon atoms arranged in a square planar configuration, with one carbon atom bonded to both a hydroxymethyl group (-CH2OH) and a nitrile group (-C≡N). This arrangement contributes to the compound's reactivity profile and potential interactions with biological systems.
1-(Hydroxymethyl)cyclobutane-1-carbonitrile is involved in various chemical reactions:
These reactions are critical for synthesizing more complex organic molecules and exploring the compound's utility in medicinal chemistry.
The mechanism of action for 1-(hydroxymethyl)cyclobutane-1-carbonitrile involves its interaction with biological targets. The hydroxymethyl group may enhance binding affinity to enzymes or receptors due to hydrogen bonding capabilities, while the nitrile group can participate in nucleophilic addition reactions within biochemical pathways. These interactions could potentially lead to significant biological effects, warranting further investigation into its pharmacological properties.
The physical properties of 1-(hydroxymethyl)cyclobutane-1-carbonitrile include:
Chemical properties include:
These properties make it an interesting candidate for further study in organic synthesis and materials science.
The applications of 1-(hydroxymethyl)cyclobutane-1-carbonitrile span several fields:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4